molecular formula C12H13Cl3O3 B14898274 Ethyl 3-hydroxy-3-(2,3,4-trichlorophenyl)butanoate

Ethyl 3-hydroxy-3-(2,3,4-trichlorophenyl)butanoate

Cat. No.: B14898274
M. Wt: 311.6 g/mol
InChI Key: ULMFHEWIXFYVLX-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3-(2,3,4-trichlorophenyl)butanoate (CAS: 2680650-55-7) is a chlorinated aromatic ester characterized by a hydroxyl group at the β-position and a 2,3,4-trichlorophenyl substituent. Its molecular formula is C₁₂H₁₃Cl₃O₃, with a calculated molecular weight of 311.5 g/mol.

Properties

Molecular Formula

C12H13Cl3O3

Molecular Weight

311.6 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(2,3,4-trichlorophenyl)butanoate

InChI

InChI=1S/C12H13Cl3O3/c1-3-18-9(16)6-12(2,17)7-4-5-8(13)11(15)10(7)14/h4-5,17H,3,6H2,1-2H3

InChI Key

ULMFHEWIXFYVLX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C1=C(C(=C(C=C1)Cl)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-hydroxy-3-(2,3,4-trichlorophenyl)butanoate typically involves the esterification of 3-hydroxy-3-(2,3,4-trichlorophenyl)butanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents is carefully controlled to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3-(2,3,4-trichlorophenyl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-hydroxy-3-(2,3,4-trichlorophenyl)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxy-3-(2,3,4-trichlorophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trichlorophenyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biochemical effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between Ethyl 3-hydroxy-3-(2,3,4-trichlorophenyl)butanoate and its analogs:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound 2680650-55-7 C₁₂H₁₃Cl₃O₃ 311.5 2,3,4-Trichlorophenyl, β-hydroxy High lipophilicity; potential antimicrobial use
Ethyl 3-hydroxy-3-methylbutanoate 18267-36-2 C₇H₁₄O₃ 146.18 Methyl, β-hydroxy Low molecular weight; used in flavoring agents
Ethyl 4,4,4-trichloro-3-hydroxybutanoate 19486-93-2 C₆H₉Cl₃O₃ 235.49 4,4,4-Trichloro, β-hydroxy Moderate stability; halogenated ester
Ethyl 3-amino-4,4-difluorobutanoate 1599057-72-3 C₆H₁₁F₂NO₂ 175.15 3-Amino, 4,4-difluoro Nucleophilic amino group; potential drug precursor
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate 1151240-88-8 C₁₂H₁₁F₃O₃ 260.21 2,4,5-Trifluorophenyl, β-keto Electron-deficient aromatic ring; high XLogP (2.2)
Key Observations:

Molecular Weight and Lipophilicity: The target compound’s trichlorophenyl group contributes to its high molecular weight (311.5 g/mol) and lipophilicity, surpassing analogs like Ethyl 3-hydroxy-3-methylbutanoate (146.18 g/mol). This property enhances membrane permeability, a critical factor in agrochemical design .

Substituent Effects: Halogenation: Chlorine atoms in the target compound and Ethyl 4,4,4-trichloro-3-hydroxybutanoate increase electronegativity and stability compared to fluorine or methyl groups . Functional Groups: The β-hydroxy group in the target compound and Ethyl 3-hydroxy-3-methylbutanoate facilitates hydrogen bonding, improving solubility in polar solvents . In contrast, the β-keto group in Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate enhances reactivity toward nucleophiles .

Biological Activity

Ethyl 3-hydroxy-3-(2,3,4-trichlorophenyl)butanoate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and environmental interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and implications for therapeutic applications.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C11H12Cl3O3C_{11}H_{12}Cl_3O_3 and a molecular weight of approximately 303.5 g/mol. The presence of the trichlorophenyl group is significant as it influences the compound's biological interactions.

Mechanisms of Biological Activity

  • Aryl Hydrocarbon Receptor (AhR) Activation :
    • The compound has been identified as a ligand for the AhR, a transcription factor that mediates the effects of various environmental toxins and plays a role in immune responses. Activation of AhR can lead to the upregulation of genes involved in xenobiotic metabolism, which may contribute to both therapeutic and toxic effects .
  • Antiproliferative Effects :
    • Research has demonstrated that derivatives of similar compounds exhibit significant antiproliferative activity against cancer cell lines such as HCT-116 (colon cancer) and HEK-293 (human embryonic kidney cells). In studies, compounds with structural similarities showed IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL, indicating effective inhibition of cancer cell proliferation while sparing normal cells .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityCell Line TestedIC50 (mg/mL)Notes
AntiproliferativeHCT-1160.12 - 0.81Selective against cancer cells
AhR ActivationNaïve T H CellsN/AModulates immune response
Apoptotic ActivityHCT-1160.12Induces apoptosis in cancer cells

Case Study: Antiproliferative Activity

In a study focusing on the antiproliferative effects of various derivatives, it was found that certain compounds similar to this compound exhibited strong inhibitory effects on HCT-116 cells. The highest activity was observed at an IC50 value of 0.12 mg/mL, suggesting that these compounds could be developed further for therapeutic use against colorectal cancer .

Environmental Impact and Biodegradation

The environmental persistence of chlorinated compounds like this compound raises concerns regarding their biodegradability and potential ecological impacts. Studies indicate that certain bacterial genera, particularly Bacillus species, have shown promise in degrading chlorinated xenobiotics. These bacteria can transform toxic substances into less harmful products through metabolic processes .

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